molecular formula C17H16N2O3S3 B11265560 7-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

7-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B11265560
M. Wt: 392.5 g/mol
InChI Key: WBGCHRUQEVRAAY-UHFFFAOYSA-N
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Description

The compound 7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic molecule characterized by the presence of benzothiazine and benzothiazepine rings. These structures are known for their potential biological activities and are often explored in medicinal chemistry for their therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazine ring, followed by the introduction of the sulfonyl group. The final step involves the cyclization to form the benzothiazepine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE: is unique due to its specific combination of benzothiazine and benzothiazepine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N2O3S3

Molecular Weight

392.5 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzothiazin-4-ylsulfonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C17H16N2O3S3/c20-17-7-9-23-15-6-5-12(11-13(15)18-17)25(21,22)19-8-10-24-16-4-2-1-3-14(16)19/h1-6,11H,7-10H2,(H,18,20)

InChI Key

WBGCHRUQEVRAAY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)N3CCSC4=CC=CC=C43)NC1=O

Origin of Product

United States

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